

Application Note: Quantification of Organic Acids in Plasma using O-Toluic acid-d7

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	O-Toluic acid-d7		
Cat. No.:	B3433361	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic acids are a diverse group of acidic compounds that are key intermediates in various metabolic pathways. The quantitative analysis of organic acids in plasma is crucial for diagnosing inborn errors of metabolism, monitoring disease progression, and understanding the biochemical perturbations associated with various pathological states.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and throughput.[2] The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it compensates for variations in sample preparation and matrix effects during analysis.[3] This application note details a robust and validated method for the quantification of a panel of organic acids in human plasma using **O-Toluic acid-d7** as an internal standard.

Principle

This method involves a simple and rapid protein precipitation step to extract organic acids from plasma samples. The deuterated internal standard, **O-Toluic acid-d7**, is added prior to precipitation to ensure accurate quantification. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in negative electrospray ionization and multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the target organic acid to the internal standard against a calibration curve.

Experimental Protocols Materials and Reagents

- Water, Formic Acid, Methanol, Acetonitrile (LC-MS Grade)
- O-Toluic acid-d7 (Internal Standard)
- Organic Acid Standards (e.g., Lactic acid, Pyruvic acid, Succinic acid, Fumaric acid, α-Ketoglutaric acid, Malic acid, Citric acid, etc.)
- Human Plasma (K2EDTA)

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer with Electrospray Ionization (ESI) source
- Analytical column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 μm)[4][5]
- Microcentrifuge
- Vortex mixer
- Precision pipettes

Sample Preparation

- Thaw plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 50 μL of plasma.
- Add 10 μL of the internal standard working solution (O-Toluic acid-d7 in methanol).
- Add 200 μL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 30 seconds to ensure thorough mixing.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	C18 reversed-phase, 150 x 2.1 mm, 3 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.35 mL/min[4][5]
Column Temperature	40°C[4][5]
Injection Volume	10 μL
Gradient Elution	
0.0 - 2.0 min	5% B
2.0 - 10.0 min	5% to 95% B
10.0 - 12.0 min	95% B
12.1 - 15.0 min	5% B (Re-equilibration)

Mass Spectrometry:

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)
Nebulizing Gas Flow	3.0 L/min[4][5]
Drying Gas Flow	15.0 L/min[4][5]
Desolvation Line Temp.	250°C[4][5]
Heat Block Temp.	400°C[4][5]
Scan Type	Multiple Reaction Monitoring (MRM)

MRM Transitions (Example Analytes):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Lactic Acid	89.0	43.0
Pyruvic Acid	87.0	43.0
Succinic Acid	117.0	73.0
Fumaric Acid	115.0	71.0
α-Ketoglutaric Acid	145.0	101.0
Malic Acid	133.0	115.0
Citric Acid	191.1	111.1
O-Toluic acid-d7 (IS)	142.1	96.1

Data Presentation Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery. Representative quantitative data are summarized below.

Table 1: Linearity of Calibration Curves

Analyte	Calibration Range (µM)	Correlation Coefficient (r²)
Lactic Acid	1 - 1000	> 0.995
Pyruvic Acid	0.5 - 500	> 0.996
Succinic Acid	0.1 - 100	> 0.998
Fumaric Acid	0.1 - 100	> 0.997
α-Ketoglutaric Acid	0.1 - 100	> 0.995
Malic Acid	0.5 - 200	> 0.996
Citric Acid	1 - 500	> 0.994

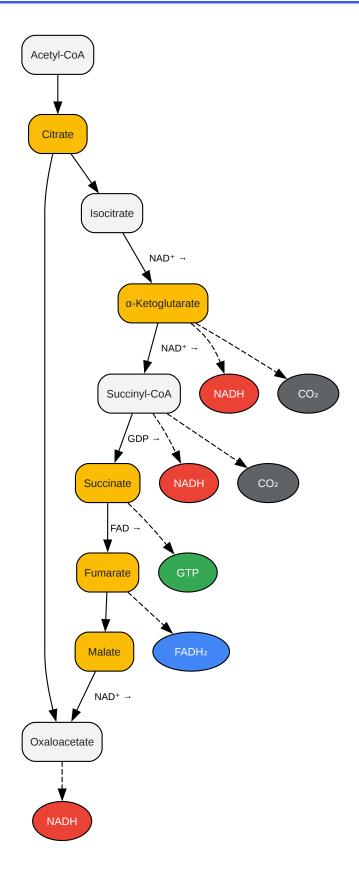
Table 2: Precision and Accuracy

Analyte	Spiked Conc. (μΜ)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Lactic Acid	10	4.2	6.8	102.5
500	3.1	5.2	98.9	
Pyruvic Acid	5	5.5	8.1	97.2
250	3.9	6.5	101.8	
Succinic Acid	1	6.8	9.5	105.3
50	4.5	7.2	99.1	
Fumaric Acid	1	7.1	10.2	95.8
50	5.0	8.5	103.4	

Table 3: Recovery

Analyte	Low Conc. (%)	Medium Conc. (%)	High Conc. (%)
Lactic Acid	92.8	95.1	94.5
Pyruvic Acid	90.5	93.2	92.8
Succinic Acid	95.3	96.8	97.1
Fumaric Acid	89.7	91.5	90.9
α-Ketoglutaric Acid	93.6	94.9	95.3
Malic Acid	91.2	92.8	93.5
Citric Acid	88.9	90.4	91.2

Visualizations Experimental Workflow


Click to download full resolution via product page

Caption: Workflow for plasma organic acid quantification.

Citric Acid Cycle (TCA Cycle)

Many of the quantified organic acids are central to energy metabolism, participating in the Citric Acid Cycle.

Click to download full resolution via product page

Caption: Key intermediates of the Citric Acid Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Citric acid cycle Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Application Note: Quantification of Organic Acids in Plasma using O-Toluic acid-d7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3433361#quantification-of-organic-acids-in-plasma-using-o-toluic-acid-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com